molecular formula C6H11NO3 B11922264 Methyl 1-ethoxyaziridine-2-carboxylate

Methyl 1-ethoxyaziridine-2-carboxylate

Cat. No.: B11922264
M. Wt: 145.16 g/mol
InChI Key: YHCUHWNIXLHRAY-UHFFFAOYSA-N
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Description

Methyl 1-ethoxyaziridine-2-carboxylate is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their high strain energy, which makes them highly reactive and useful in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-ethoxyaziridine-2-carboxylate typically involves the reaction of aziridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired aziridine derivative .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-ethoxyaziridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products: The major products formed from these reactions include various substituted aziridines, open-chain amines, and other nitrogen-containing heterocycles .

Mechanism of Action

The primary mechanism of action of methyl 1-ethoxyaziridine-2-carboxylate involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the high strain energy of the three-membered ring, making it highly reactive towards nucleophiles. The compound can alkylate various nucleophilic sites in biological molecules, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

  • Methyl aziridine-2-carboxylate
  • Ethyl aziridine-2-carboxylate
  • Aziridine-2-carboxamide

Comparison: Methyl 1-ethoxyaziridine-2-carboxylate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other aziridine derivatives. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 1-ethoxyaziridine-2-carboxylate

InChI

InChI=1S/C6H11NO3/c1-3-10-7-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3

InChI Key

YHCUHWNIXLHRAY-UHFFFAOYSA-N

Canonical SMILES

CCON1CC1C(=O)OC

Origin of Product

United States

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